molecular formula C9H9ClN2O3 B181057 n-(4-Chloro-5-methyl-2-nitrophenyl)acetamide CAS No. 7149-74-8

n-(4-Chloro-5-methyl-2-nitrophenyl)acetamide

Cat. No. B181057
CAS RN: 7149-74-8
M. Wt: 228.63 g/mol
InChI Key: RBYNSDLYWIQRQM-UHFFFAOYSA-N
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Description

N-(4-Chloro-5-methyl-2-nitrophenyl)acetamide, commonly known as CMNA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been found to exhibit various biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of CMNA is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins. For example, CMNA has been found to inhibit the activity of acetylcholinesterase, which is an important enzyme involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which can improve cognitive function.

Biochemical And Physiological Effects

CMNA has been found to exhibit various biochemical and physiological effects. It has been found to be cytotoxic to cancer cells, which makes it a potential candidate for the treatment of cancer. CMNA has also been found to exhibit antibacterial and antifungal properties, which make it a potential candidate for the development of new antibiotics. In addition, CMNA has been found to be a potent inhibitor of acetylcholinesterase, which makes it a potential candidate for the treatment of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

CMNA has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize and purify, which makes it readily available for use in experiments. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments.

Future Directions

There are several future directions for research on CMNA. One area of research could focus on further elucidating its mechanism of action. This could help optimize its use in various applications, such as the treatment of Alzheimer's disease. Another area of research could focus on developing new derivatives of CMNA with improved properties, such as increased potency or specificity. Finally, research could focus on developing new applications for CMNA, such as its use as a fluorescent probe for the detection of metal ions.

Synthesis Methods

The synthesis of CMNA involves the reaction of 4-chloro-5-methyl-2-nitroaniline with acetic anhydride in the presence of a catalyst. The resulting product is then purified using recrystallization techniques. This method has been found to yield high-quality CMNA with a purity of over 98%.

Scientific Research Applications

CMNA has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antibacterial, antifungal, and antitumor properties. CMNA has also been studied for its potential use as a fluorescent probe for the detection of metal ions. In addition, CMNA has been found to be a potent inhibitor of acetylcholinesterase, which makes it a potential candidate for the treatment of Alzheimer's disease.

properties

CAS RN

7149-74-8

Product Name

n-(4-Chloro-5-methyl-2-nitrophenyl)acetamide

Molecular Formula

C9H9ClN2O3

Molecular Weight

228.63 g/mol

IUPAC Name

N-(4-chloro-5-methyl-2-nitrophenyl)acetamide

InChI

InChI=1S/C9H9ClN2O3/c1-5-3-8(11-6(2)13)9(12(14)15)4-7(5)10/h3-4H,1-2H3,(H,11,13)

InChI Key

RBYNSDLYWIQRQM-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1Cl)[N+](=O)[O-])NC(=O)C

Canonical SMILES

CC1=CC(=C(C=C1Cl)[N+](=O)[O-])NC(=O)C

Origin of Product

United States

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